molecular formula C11H9FO3S B8751639 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester

Cat. No. B8751639
M. Wt: 240.25 g/mol
InChI Key: RRNNSQFCBPAELL-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

Methyl thioglycolate (28.8 mL, 320 mmol) was added under nitrogen to a solution of triethylamine (86.6 mL) in dry NN-dimethylformamide (220 mL) at 80° C. Stirred at 100° C. for 15 mins. A solution of 2,3-difluoro-6-methoxybenzaldehyde (55.1 g, 320 mmol) in N,N-dimethylformamide (80mL) was added and the mixture heated at 130° C. for 3h. Allowed to cool then poured onto ice-water (2L). The resulting yellow solid was filtered, washing with water (2×200 mL). Dried under vacuum over phosphorus pentoxide at room temperature overnight to give the title compound (67.2 g, 87%); δH (300 MHz, CDCl3) 8.20 (1H, d, ArH), 7.06 (1H, t, ArH), 6.68 (1H, m, ArH) and 3.99 (6H, s, OCH3 and CO2CH3).
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
86.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
NN-dimethylformamide
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].C(N(CC)CC)C.F[C:15]1[C:22]([F:23])=[CH:21][CH:20]=[C:19]([O:24][CH3:25])[C:16]=1[CH:17]=O>CN(C)C=O>[F:23][C:22]1[C:15]2[S:3][C:2]([C:1]([O:5][CH3:6])=[O:4])=[CH:17][C:16]=2[C:19]([O:24][CH3:25])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
28.8 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
86.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
NN-dimethylformamide
Quantity
220 mL
Type
solvent
Smiles
Step Two
Name
Quantity
55.1 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1F)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stirred at 100° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 130° C. for 3h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Allowed to cool
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washing with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried under vacuum over phosphorus pentoxide at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=2C=C(SC21)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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